2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a thiadiazole ring, and a benzamide moiety
Preparation Methods
The synthesis of 2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors under specific conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as 2-fluoroethyl trifluoromethanesulfonate.
Coupling Reactions: The final step involves coupling the thiadiazole ring with the benzamide moiety using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with similar compounds such as:
Saflufenacil: A herbicidal compound with a similar benzamide structure.
4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: A compound used as an RXFP1 modulator for the treatment of heart failure.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A compound with a similar fluorine-containing structure.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-11-6-8-12(9-7-11)23-10-15-20-21-17(24-15)19-16(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
PEKQKSOFYBRDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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